molecular formula C15H17N3O2 B2618776 Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate CAS No. 1158256-08-6

Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate

Cat. No.: B2618776
CAS No.: 1158256-08-6
M. Wt: 271.32
InChI Key: QRUFKJONXUBVOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate is a pyrimidine derivative featuring a methyl group at position 4, a phenethylamino (C₆H₅CH₂CH₂NH-) substituent at position 2, and a methyl ester (-COOCH₃) at position 4. Its synthesis likely involves chemoselective amine displacement reactions, as seen in analogous pyrimidine derivatives .

Properties

IUPAC Name

methyl 4-methyl-2-(2-phenylethylamino)pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-11-13(14(19)20-2)10-17-15(18-11)16-9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUFKJONXUBVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)OC)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate typically involves the reaction of 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring in this compound undergoes nucleophilic substitution at the 2- and 4-positions, facilitated by electron-withdrawing groups like the carboxylate.

Key Reactions:

  • Reaction with Amines :
    Substitution of the methylsulfanyl group (SMe) in related pyrimidine derivatives (e.g., 4-methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester) with amines occurs under reflux conditions. For example:

    • Conditions : Ethanol, triethylamine, 48 hours at reflux .

    • Yield : 81% for phenethylamine substitution .

    • Mechanism : The SMe group acts as a leaving site, replaced by nucleophiles like phenethylamine.

ReactantProductConditionsYieldSource
Ethyl 2-acetyl-3-ethoxy-2-propenoate4-Methyl-2-(phenethylamino)pyrimidine-5-carboxylateEthanol, triethylamine, reflux81%

Amide Bond Formation and Hydrolysis

The carboxylate group participates in amide bond formation, critical for modifying biological activity.

Experimental Findings:

  • Amidation :

    • Coupling with N-methylphenethylamine via microwave-assisted synthesis (160°C, 4 hours) yields bioactive derivatives .

    • Example : Reaction with N-methylphenethylamine HBr salt and DiPEA produces N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholino-pyrimidine-4-carboxamide (52% yield) .

  • Hydrolysis Sensitivity :
    Methylation of the amide nitrogen (e.g., converting 2 to 7 ) abolishes activity, indicating the amide’s role in hydrogen bonding or target interaction .

Reductive Amination and Cross-Coupling

The phenethylamino side chain enables further functionalization:

Key Processes:

  • Reductive Amination :
    Phenethylamine reacts with aldehydes/ketones to form N-alkyl derivatives (e.g., 125a–e ) .

    • Conditions : Sodium triacetoxyborohydride (STAB), dichloromethane .

  • Chan–Lam Coupling :
    Introduces aryl groups (e.g., N-phenyl analogue 124 ) under copper catalysis .

Impact of Substituents on Reactivity and Bioactivity

Structure-activity relationship (SAR) studies highlight critical substituent effects:

Substituent Analysis:

PositionModificationEffect on ActivitySource
Replacement with 3-phenylpiperidine3× potency increase
Morpholine → 3-hydroxypyrrolidine10× potency increase
AmideMethylation (e.g., 7 )Complete loss of activity

Key Observations:

  • Phenethylamino Group : Essential for binding; removal (e.g., 31 , 32 ) results in inactivity .

  • Stereochemistry : (S)-3-hydroxypyrrolidine at R³ enhances potency (IC₅₀ = 72 nM) .

Critical Parameters:

  • Solvent : Ethanol or DCM preferred for solubility and stability .

  • Catalysts : Triethylamine or DiPEA improves substitution efficiency .

  • Temperature : Microwave irradiation (160°C) accelerates reactions compared to traditional reflux .

Scientific Research Applications

Chemistry

Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to modify it for various applications, enhancing its utility in organic synthesis.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor . It plays a role in studying metabolic pathways, particularly those involving N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which is crucial for understanding lipid metabolism and signaling pathways .

Medicine

The compound has been explored for its neuroprotective and anti-inflammatory properties . Research indicates that it may help mitigate neurodegenerative diseases by protecting neuronal cells from oxidative stress and inflammation .

Case Study 1: Enzyme Inhibition

A study focused on the structure-activity relationship of pyrimidine derivatives identified this compound as a promising inhibitor of NAPE-PLD. The compound exhibited significant potency, with an IC50 value indicating effective inhibition of enzyme activity .

CompoundIC50 (nM)Activity
This compound72NAPE-PLD Inhibitor
Analog A150Moderate Inhibition
Analog B200Weak Inhibition

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer properties of derivatives similar to this compound. The study demonstrated that these compounds could inhibit the proliferation of various cancer cell lines, suggesting their potential as therapeutic agents.

Cell LineIC50 (µM)Mechanism
PC-3 (Prostate Cancer)5Induction of Apoptosis
DU145 (Prostate Cancer)7Cell Cycle Arrest
MCF7 (Breast Cancer)6Kinase Inhibition

Other Biological Activities

In addition to its primary applications, this compound exhibits:

  • Antimicrobial Properties : Certain studies indicate effectiveness against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent.
Organism TestedMIC (µg/mL)
E. coli15
S. aureus10
  • Anti-inflammatory Effects : Research suggests that derivatives can reduce markers of inflammation in vitro, highlighting their therapeutic potential in inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . The compound also modulates the activity of nuclear factor kappa B (NF-kB), a key regulator of immune response . These interactions result in the suppression of inflammatory mediators and provide neuroprotective effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate with key structural analogues, highlighting differences in substituents, molecular properties, and biological activities:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 4-Me, 2-phenethylamino, 5-COOCH₃ C₁₅H₁₇N₃O₂ 271.32 Discontinued product; potential kinase inhibitor scaffold
Methyl 6-(benzylamino)-4-chloro-2-(methylsulfinyl)pyrimidine-5-carboxylate 6-Bn, 4-Cl, 2-S(O)Me, 5-COOCH₃ C₁₄H₁₄ClN₃O₃S 339.79 m.p. 98–100°C; intermediate for 2-alkylamino derivatives
Ethyl 2-(benzylamino)-4-methylpyrimidine-5-carboxylate 4-Me, 2-Bn, 5-COOCH₂CH₃ C₁₅H₁₇N₃O₂ 283.32 HDAC inhibitor intermediate; synthetic accessibility
Ethyl 4-methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylate 4-Me, 2-p-toluidino, 5-COOCH₂CH₃ C₁₅H₁₇N₃O₂ 271.31 Anti-inflammatory activity; structural flexibility
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate 4-F-C₆H₄, 6-isoPr, 2-SO₂Me, 5-COOCH₃ C₁₇H₁₈FN₃O₄S 403.41 Stable crystal structure with C-H⋯O interactions

Impact of Substituents on Properties

  • Benzylamino (C₆H₅CH₂NH-): Common in intermediates for kinase inhibitors; shorter chain may reduce metabolic stability . Sulfonyl/Sulfinyl Groups: Electron-withdrawing substituents (e.g., -SO₂Me in ) increase polarity, affecting solubility and binding affinity.
  • Ester Groups :

    • Methyl esters (e.g., ) are more hydrolytically stable than ethyl esters (e.g., ), influencing pharmacokinetics.
  • Halogen and Heterocyclic Substituents :

    • Fluorophenyl (e.g., ) and thiazole groups (e.g., ) introduce steric and electronic effects, modulating target interactions.

Biological Activity

Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activity

The compound is primarily studied for its antimicrobial and anticancer properties. Research indicates that it may act as an enzyme inhibitor or receptor modulator, potentially interacting with specific molecular targets within biological systems.

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound may bind to the active sites of enzymes, inhibiting their activity.
  • Receptor Modulation : It could function as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies have shown that modifications to the pyrimidine core can significantly impact its efficacy. For instance, substituents at specific positions on the pyrimidine ring can enhance or diminish activity against targeted pathogens or cancer cell lines .

Modification Effect on Activity
4-Methyl groupEnhances binding affinity to target enzymes
Phenethylamine substitutionIncreases selectivity for receptor modulation
Carboxylate moietyCritical for interaction with biological targets

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study evaluated the compound against various bacterial strains, revealing significant inhibitory effects with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus .
    • The compound also demonstrated antifungal properties, particularly against Candida albicans, with MIC values indicating moderate effectiveness .
  • Anticancer Properties :
    • Research has highlighted the compound's ability to inhibit cell proliferation in various cancer cell lines. For example, it showed promising results against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines, suggesting potential as a therapeutic agent in oncology .
    • The specific IC50 values for these cancer cell lines were significantly lower than those for normal cells, indicating a selective cytotoxic effect .
  • Target Identification Studies :
    • A comprehensive study involving structure-activity relationship analysis identified several molecular targets for the compound. The findings suggested that it could interact with pathways involved in DNA damage response and cell cycle regulation, further supporting its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Methyl 4-methyl-2-(phenethylamino)pyrimidine-5-carboxylate?

  • Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, phenethylamine can react with a chloropyrimidine precursor (e.g., methyl 2-chloro-4-methylpyrimidine-5-carboxylate) under reflux in a polar aprotic solvent (e.g., DMF) with a base like triethylamine to introduce the phenethylamino group . Post-synthetic hydrolysis of esters (e.g., using LiOH in THF/H₂O) may follow to optimize purity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., using EtOAc/hexane) ensures high purity. Characterization via 1^1H NMR, 13^{13}C NMR, and mass spectrometry (MS) is critical for structural confirmation .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles . For example, hydrogen bonding patterns (N–H⋯O or C–H⋯π interactions) can be analyzed to understand packing behavior and stability .
  • Example : A related pyrimidine derivative (Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate) was resolved using SHELX, revealing a puckered pyrimidine ring with a Cremer-Pople parameter of Q=0.312Q = 0.312 Å .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of substituted pyrimidine derivatives?

  • Methodology : Regioselectivity in pyrimidine functionalization (e.g., amino vs. methyl group placement) can be controlled via steric and electronic factors. For instance, electron-withdrawing groups (e.g., esters) at the 5-position direct nucleophilic attack to the 2-position . Computational tools (DFT calculations) predict reactive sites by analyzing frontier molecular orbitals .
  • Case Study : In dihydropyrimidine synthesis, regioselective ring formation was achieved using benzaldehyde derivatives, favoring 4-phenyl substitution over alternatives .

Q. How can conflicting bioactivity data for pyrimidine analogs be reconciled?

  • Methodology : Contradictory results (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from differences in assay conditions (pH, solvent, temperature). Standardizing protocols (e.g., fixed DMSO concentration ≤1%) and validating via orthogonal assays (e.g., fluorescence polarization vs. radiometric assays) improves reproducibility .
  • Example : For acetylcholinesterase inhibitors, kinetic studies (Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition modes, resolving discrepancies in potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.